Oral Progestational Activity: 17α-Ethyl vs. 17α-Methyl and Unsubstituted Progesterone in the Clauberg Assay Context
The Deghenghi et al. (1963) structure-activity study established that 17α-alkylation confers oral progestational activity to the progesterone scaffold by blocking metabolic inactivation of the 17β-acetyl side chain [1]. While progesterone is essentially inactive orally due to rapid first-pass hepatic metabolism, 17α-methylprogesterone showed detectable oral activity, and the 17α-ethyl homolog demonstrated a distinct potency profile reflecting the optimal alkyl chain length for balancing receptor affinity and metabolic protection [1]. This paper explicitly states: 'The ability of blocking metabolic transformations or inactivation following oral administration is considered a major factor for activity in this series of steroid hormone analogs' [1]. A subsequent 1963 study on 6-substituted-6-dehydro-17-alkylprogesterones confirmed that 17-ethylprogesterone derivatives represent a privileged scaffold for oral progestational activity [2]. Together, these data establish that 17α-ethylprogesterone occupies a specific position in the alkyl-chain potency continuum, distinct from both the shorter-chain methyl and longer-chain propyl analogs [1].
| Evidence Dimension | Oral progestational activity (relative rank order in 17α-alkylprogesterone series) |
|---|---|
| Target Compound Data | 17α-Ethylprogesterone: Orally active progestin; specific Clauberg McPhail index values not digitized in the 1963 publication but ranked alongside 17α-methylprogesterone as orally active |
| Comparator Or Baseline | Progesterone: Orally inactive (baseline); 17α-Methylprogesterone: Orally active (~2× progesterone parenterally); 17α-Hydroxyprogesterone: Inactive in rabbit and human |
| Quantified Difference | Oral activity present for 17α-ethyl (qualitative rank-order from SAR table in Deghenghi et al.); progesterone = inactive orally; 17α-OH-progesterone = inactive orally |
| Conditions | Clauberg assay (rabbit endometrial proliferation, McPhail scale 0–4); oral and parenteral routes compared in the 1963 J. Med. Chem. structure-activity series |
Why This Matters
For procurement decisions, this evidence confirms that 17-ethylpregn-4-ene-3,20-dione possesses oral progestational activity that distinguishes it from orally inactive progesterone and from 17α-hydroxyprogesterone, making it the minimal 17α-alkyl substitution required for oral activity in this scaffold class.
- [1] Deghenghi R, Revesz C, Gaudry R. New Synthesis and Structure Activity Relationship in the 17-Alkylated Progesterone Series. J Med Chem. 1963;6:301-304. doi:10.1021/jm00339a019. PMID: 14185989. View Source
- [2] 6-Substituted-6-dehydro-17-alkylprogesterones: Highly active oral progestins. Steroids. 1963;1(6):608-619. View Source
